3-Carbamyl-1-methylpyridinium chloride (CMPC), also known as 1-Methylnicotinamide chloride and N-Methylnicotinic acid amide chloride, is a synthetic compound. Detailed descriptions of its synthesis and characterization methods can be found in scientific literature. For instance, a procedure for the preparation of CMPC along with its spectroscopic data (NMR, FTIR, MS) is available on SpectraBase [].
While the specific research applications of CMPC are not extensively documented, its structure suggests potential areas of exploration. The presence of a pyridinium ring and a carboxylic acid amide group makes CMPC a possible candidate for studies related to:
3-Carbamyl-1-methylpyridinium chloride is a synthetic compound characterized by its pyridine ring structure with a carbamyl group and a methyl group. Its chemical formula is CHClNO, and it is recognized by the CAS number 1005-24-9. This compound is also known by several synonyms, including 1-Methylnicotinamide chloride and N-Methylnicotinic acid amide chloride. It is soluble in water and exhibits a range of biological activities, making it of interest in various fields of research and application .
Research indicates that 3-Carbamyl-1-methylpyridinium chloride exhibits significant biological activity, particularly in the context of neuroprotection and anti-inflammatory effects. Studies have shown that this compound may play a role in modulating pathways associated with oxidative stress and inflammation, potentially offering therapeutic benefits in conditions such as neurodegenerative diseases. Its mechanism of action is believed to involve the modulation of cellular signaling pathways, although further studies are needed to elucidate these mechanisms fully .
The synthesis of 3-Carbamyl-1-methylpyridinium chloride typically involves the methylation of 1-methylnicotinamide, which is a primary metabolite derived from nicotinic acid. This process can be achieved through various methods, including:
These methods allow for the efficient production of the compound while maintaining high purity levels .
3-Carbamyl-1-methylpyridinium chloride finds applications across several domains:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Interaction studies involving 3-Carbamyl-1-methylpyridinium chloride have focused on its effects on various biological systems. These studies aim to understand how this compound interacts with cellular receptors, enzymes, and signaling pathways. Preliminary findings suggest that it may enhance neuroprotective mechanisms through antioxidant activity and modulation of inflammatory responses. Further investigation is necessary to clarify its interactions at the molecular level and assess its therapeutic potential .
3-Carbamyl-1-methylpyridinium chloride shares structural similarities with several other compounds in the pyridine family. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-Methylnicotinamide | Contains a methyl group on the nitrogen | Primary metabolite; less bioactive than 3-Carbamyl-1-methylpyridinium chloride |
Nicotinic Acid | Contains a carboxylic acid group | Lacks methylation; primarily involved in nicotinic receptor activity |
N-Methyl-Nicotinic Acid Amide | Similar amide structure | Less soluble; different biological properties |
The unique combination of both carbamyl and methyl groups in 3-Carbamyl-1-methylpyridinium chloride contributes to its distinct biological activities compared to these similar compounds .
3-Carbamyl-1-methylpyridinium chloride, also known as 1-methylnicotinamide chloride, represents a crucial metabolite within the nicotinamide adenine dinucleotide salvage pathway system [1] [2]. This compound emerges as an endogenous substance produced primarily in hepatic tissue when nicotinamide undergoes metabolic processing [2]. The salvage pathway serves as a fundamental mechanism for maintaining cellular nicotinamide adenine dinucleotide homeostasis through the recycling of nicotinamide-containing compounds [3].
The integration of 3-carbamyl-1-methylpyridinium chloride within the salvage pathway occurs through its formation from nicotinamide via nicotinamide N-methyltransferase-mediated methylation [3]. This process represents a divergent branch from the primary salvage route, where nicotinamide is typically converted to nicotinamide mononucleotide by nicotinamide phosphoribosyltransferase [4] [5]. The compound participates in optimizing nicotinamide adenine dinucleotide levels by serving as an alternative fate for excess nicotinamide that is not immediately required for nucleotide synthesis [2].
Research demonstrates that the salvage pathway operates as a highly regulated system with multiple entry points for nicotinamide-derived compounds [6] [7]. The formation of 3-carbamyl-1-methylpyridinium chloride represents approximately 15-20% of total nicotinamide metabolism under physiological conditions, with the remainder proceeding through direct incorporation into nicotinamide adenine dinucleotide synthesis [8]. This methylated derivative serves as a terminal product that is subsequently excreted or further metabolized, thereby preventing the accumulation of potentially inhibitory nicotinamide concentrations [9].
The metabolic interactions of 3-carbamyl-1-methylpyridinium chloride with nicotinamide adenine dinucleotide pathways demonstrate complex regulatory mechanisms that influence cellular energy metabolism [3] [4]. The compound functions as both a product of nicotinamide adenine dinucleotide catabolism and a regulator of subsequent synthetic processes through feedback mechanisms [10] [11].
Within the broader context of nicotinamide adenine dinucleotide metabolism, 3-carbamyl-1-methylpyridinium chloride formation consumes S-adenosyl-methionine as a methyl donor, creating a direct link between methylation potential and nucleotide metabolism [10] [12]. This interaction affects the cellular methylation capacity by depleting S-adenosyl-methionine pools, which subsequently influences histone methylation patterns and epigenetic regulation [10]. The resulting S-adenosyl-homocysteine formation contributes to homocysteine production, establishing connections between nicotinamide metabolism and one-carbon metabolism pathways [12].
The compound's role in nicotinamide adenine dinucleotide homeostasis extends beyond simple metabolite formation to include regulatory functions in energy metabolism [4]. Studies indicate that 3-carbamyl-1-methylpyridinium chloride can influence sirtuin activity through its effects on nicotinamide availability, thereby modulating cellular responses to metabolic stress [13] [14]. The methylation of nicotinamide to form this compound effectively removes a potential sirtuin inhibitor from the cellular environment, allowing enhanced sirtuin-mediated deacetylation processes [14].
The enzymatic synthesis of 3-carbamyl-1-methylpyridinium chloride occurs exclusively through nicotinamide N-methyltransferase-catalyzed reactions [15] [16]. This cytosolic enzyme represents the sole pathway for generating methylated nicotinamide derivatives in mammalian systems [16]. Nicotinamide N-methyltransferase demonstrates high substrate specificity for nicotinamide and related pyridine compounds, utilizing S-adenosyl-methionine as the universal methyl donor [15] [10].
The enzyme exhibits significant tissue-specific expression patterns, with highest activity observed in hepatic tissue followed by kidney, lung, and other organs [13] [17]. Hepatic nicotinamide N-methyltransferase expression demonstrates considerable inter-individual variation, suggesting genetic polymorphisms that may influence enzyme activity levels [15]. This variability directly impacts the rate of 3-carbamyl-1-methylpyridinium chloride formation and subsequent metabolic consequences [13].
Regulatory mechanisms controlling nicotinamide N-methyltransferase expression include transcriptional control through metabolic transcription factors and post-translational modifications [13]. The enzyme responds to nutritional status, with increased expression observed during periods of high nicotinamide availability [18]. Additionally, pathological conditions such as metabolic syndrome and hepatic dysfunction can significantly alter enzyme expression patterns, leading to modified 3-carbamyl-1-methylpyridinium chloride production rates [12] [13].
The catalytic mechanism of nicotinamide N-methyltransferase follows a rapid equilibrium ordered sequential mechanism whereby S-adenosyl-methionine binding precedes nicotinamide substrate association [10] [11]. Crystal structure analysis reveals that the enzyme adopts a characteristic methyltransferase fold with a central beta-sheet surrounded by alpha-helices, creating a deep active site pocket for substrate binding [15].
The enzymatic process initiates with S-adenosyl-methionine binding to the enzyme, inducing conformational changes that create the nicotinamide binding site [10]. Critical residues including aspartate-197 and tyrosine-20 participate in substrate recognition and catalytic activity [15]. The methyl transfer occurs through a direct nucleophilic substitution mechanism, with the nicotinamide nitrogen atom attacking the methyl carbon of S-adenosyl-methionine [11].
Following methyl transfer, product release occurs in a sequential manner with 3-carbamyl-1-methylpyridinium formation preceding S-adenosyl-homocysteine dissociation [10] [11]. The ordered mechanism ensures efficient catalysis while preventing substrate inhibition or product inhibition that could compromise enzymatic activity [11]. Molecular dynamics simulations demonstrate that the enzyme undergoes significant conformational flexibility during the catalytic cycle, facilitating both substrate binding and product release [15].
The kinetic parameters of nicotinamide N-methyltransferase demonstrate the enzyme's efficiency in converting nicotinamide to 3-carbamyl-1-methylpyridinium chloride under physiological conditions [19] [10]. Kinetic analysis reveals substrate-dependent variations in catalytic efficiency, with different substrates exhibiting distinct binding affinities and turnover rates [19].
Table 1: Kinetic Parameters of Nicotinamide N-Methyltransferase
Parameter | Value | Substrate/Condition | Reference |
---|---|---|---|
Km (nicotinamide) | 90 ± 20 µM | β-carboline substrate (norharman) | [19] |
Km (S-adenosylmethionine) | Variable (order dependent) | SAM binding first | [10] [11] |
kcat | 3 × 10⁻⁴ ± 2 × 10⁻⁵ s⁻¹ | Turnover number | [19] |
kcat/Km (catalytic efficiency) | 3 ± 1 s⁻¹ M⁻¹ | Specificity constant | [19] |
Mechanism | Rapid equilibrium ordered | SAM binds first, then NAM | [10] [11] |
The enzyme demonstrates saturation kinetics for both substrates, with Michaelis-Menten constants reflecting physiological substrate concentrations [10]. Temperature dependence studies indicate optimal activity at 37°C with significant activity retention across physiological temperature ranges [19]. pH optimization reveals maximum activity between pH 7.0-7.5, consistent with cytosolic localization [15].
Inhibition studies demonstrate competitive inhibition by S-adenosyl-homocysteine with respect to S-adenosyl-methionine, indicating overlapping binding sites [10]. Product inhibition patterns support the ordered sequential mechanism with 3-carbamyl-1-methylpyridinium demonstrating non-competitive inhibition patterns [11]. These kinetic properties establish the enzymatic basis for controlled 3-carbamyl-1-methylpyridinium chloride production under varying cellular conditions [10].
The metabolic fate of 3-carbamyl-1-methylpyridinium chloride involves multiple biotransformation pathways that determine its biological persistence and elimination [9] [20]. Following formation through nicotinamide N-methyltransferase activity, the compound undergoes tissue-specific processing that varies according to local enzyme expression patterns and metabolic demands [13] [21].
Primary biotransformation occurs through aldehyde oxidase-mediated oxidation, converting 3-carbamyl-1-methylpyridinium chloride to pyridone derivatives [9] [20]. This oxidative process represents the major elimination pathway, accounting for approximately 60-80% of total compound clearance [20]. Alternative pathways include direct renal excretion of unchanged compound and minor metabolic routes involving cytochrome P450 enzymes [9].
The compound demonstrates significant stability in biological fluids, with half-life measurements indicating prolonged circulation times compared to the parent nicotinamide molecule [8]. This stability allows for systemic distribution and potential accumulation in tissues with high nicotinamide N-methyltransferase expression [13]. Cellular uptake mechanisms involve both passive diffusion and active transport systems, particularly in kidney and liver tissues [18] [21].
Tissue-specific metabolism of 3-carbamyl-1-methylpyridinium chloride reflects the differential expression patterns of metabolizing enzymes across various organ systems [13] [17]. Hepatic tissue demonstrates the highest metabolic capacity due to abundant nicotinamide N-methyltransferase and aldehyde oxidase expression [13] [14].
Table 2: Tissue-Specific Distribution and Metabolic Significance of 1-Methylnicotinamide
Tissue/Organ | NNMT Expression Level | Metabolic Role | Clinical Significance | Reference |
---|---|---|---|---|
Liver | Highest | Primary methylation site | Metabolic diseases, HCC | [13] [14] |
Kidney | Moderate | Excretion via urine | Biomarker for NAD+ status | [2] [22] |
Adipose Tissue | Variable | Energy metabolism regulation | Obesity, T2D regulation | [12] [14] |
Lung | Low | Respiratory epithelium | Xenobiotic metabolism | [17] |
Brain | Low | Neurotransmitter metabolism | Parkinson's disease | [15] |
Heart | Low | Energy metabolism | Cardiovascular health | [2] |
Muscle | Low | Energy metabolism | Metabolic flexibility | [16] |
Renal tissue exhibits specialized handling of 3-carbamyl-1-methylpyridinium chloride through active secretion mechanisms that facilitate urinary elimination [2] [22]. Tubular secretion involves organic cation transporters that recognize the positively charged pyridinium moiety [22]. This process determines the compound's elimination kinetics and influences its potential for accumulation during renal dysfunction [2].
Adipose tissue metabolism of 3-carbamyl-1-methylpyridinium chloride involves interactions with energy metabolism pathways [12] [14]. The compound influences adipocyte function through effects on nicotinamide adenine dinucleotide availability and subsequent impacts on metabolic enzyme activity [12]. These tissue-specific effects contribute to the compound's role in metabolic regulation and potential involvement in metabolic disorders [14].
The formation of secondary metabolites from 3-carbamyl-1-methylpyridinium chloride occurs primarily through aldehyde oxidase-catalyzed oxidation reactions [9] [20]. These biotransformation processes generate multiple pyridone derivatives that serve as terminal metabolites for urinary excretion [23] [20].
Table 3: Secondary Metabolites Formation from 1-Methylnicotinamide
Metabolite | Enzyme | Formation Pathway | Biological Fate | Clinical Relevance | Reference |
---|---|---|---|---|---|
1-Methyl-2-pyridone-5-carboxamide (2-PY) | Aldehyde oxidase (AOX) | Major oxidation product | Urinary excretion | Niacin status biomarker | [9] [20] |
1-Methyl-4-pyridone-5-carboxamide (4-PY) | Aldehyde oxidase (AOX) | Minor oxidation product | Urinary excretion | Species-specific differences | [9] [20] |
1-Methyl-6-pyridone-3-carboxamide (6-PY) | Aldehyde oxidase (AOX) | Minor oxidation product | Urinary excretion | Rare metabolite | [23] |
Nicotinamide N-oxide | Cytochrome P450 2E1 | Direct oxidation of nicotinamide | Urinary excretion | Minor pathway | [9] |
The major oxidation product, 1-methyl-2-pyridone-5-carboxamide, accounts for 70-85% of total pyridone formation and serves as a reliable biomarker for niacin nutritional status [24] [22]. Species differences in aldehyde oxidase activity influence the ratio of 2-pyridone to 4-pyridone formation, with humans showing predominant 2-pyridone production [20]. These metabolites demonstrate minimal biological activity and undergo efficient renal elimination [22].
3-Carbamyl-1-methylpyridinium chloride (subsequently referred to by its full chemical name) is produced when hepatic nicotinamide N-methyltransferase transfers a methyl group from S-adenosyl-methionine to nicotinamide, forming the cationic amide and S-adenosyl-homocysteine [1]. Far from being an inert clearance product, the compound:
The sections below dissect these phenomena according to the outline requested, integrating both molecular and systemic perspectives.
Cyclo-oxygenase-2 expression in vascular endothelium is constitutively low but inducible by shear stress and inflammatory cues. In isolated rat aortae, exposure to 3-Carbamyl-1-methylpyridinium chloride (30 mg kg⁻¹, intravascular) raised circulating 6-keto-prostaglandin F₁α (the stable PGI₂ metabolite) by 240% within 15 minutes [2]. Selective COX-2 blockade with rofecoxib completely abolished this surge [2], underscoring an obligatory COX-2 step.
Experimental Context | Compound Dose | PGI₂ Proxy Increase | COX-2 Inhibition Effect |
---|---|---|---|
Rat extracorporeal thrombosis model | 30 mg kg⁻¹ | +240% [2] | 0% rise when pre-treated with rofecoxib 1 mg kg⁻¹ [2] |
Elevated PGI₂ binds the prostacyclin (IP) receptor on platelets, activating adenylate cyclase and raising intraplatelet cyclic adenosine monophosphate. cAMP-dependent protein kinase then phosphorylates vasodilator-stimulated phosphoprotein, sterically hindering fibrinogen binding and inhibiting primary aggregation [5] [6]. Concurrently, endothelial PGI₂ promotes vasodilation through smooth-muscle guanylate cyclase cross-talk [5].
In vivo imaging of ferric-chloride-damaged carotid arteries shows that 3-Carbamyl-1-methylpyridinium chloride prolongs time to occlusion from 8.2 ± 1.1 minutes (vehicle) to 21.4 ± 2.4 minutes [2]. Indomethacin (non-selective cyclo-oxygenase inhibitor) abrogates this protection, confirming prostanoid dependence [2]. Notably, in parallel venous thrombosis assays the compound lacks efficacy, aligning with the lower physiological importance of PGI₂ in low-shear environments [2].
Vessel Type | Time to Occlusion – Vehicle | Time to Occlusion – Compound | Inhibitor Impact |
---|---|---|---|
Carotid artery (high shear) | 8.2 ± 1.1 min [2] | 21.4 ± 2.4 min [2] | Abolished by indomethacin 2.5 mg kg⁻¹ [2] |
Inferior vena cava (low shear) | 14.5 ± 2.9 min [2] | 15.1 ± 2.6 min [2] | No significant change [2] |
Among seven nicotinamide analogues screened in the same thrombolysis model, only the chlorinated 3-Carbamyl-1-methylpyridinium moiety delivered a >200% increase in lysis rate. N-methyl-2-pyridone-5-carboxamide and nicotinic acid were ineffective [2]. Carbacyclin, a classic PGI₂ analogue, matched peak efficacy but required continuous infusion owing to rapid hydrolysis [7]; the pyridinium chloride produced durable responses with single bolus administration.
Human monocyte-derived macrophages primed with lipopolysaccharide and activated with nigericin display 65% lower interleukin-1β release when co-treated with 1 mmol L⁻¹ 3-Carbamyl-1-methylpyridinium chloride [3]. The compound suppresses caspase-1 cleavage and ASC speck formation without affecting nuclear factor κB transcriptional priming at sub-millimolar doses [3].
Primary molecular interactions include:
Binding assays with radiolabelled ligand displacement confirm negligible direct affinity for thromboxane A₂ or P2Y₁₂ receptors (IC₅₀ > 1 mmol L⁻¹) [2].
The nicotinamide N-methyltransferase reaction consumes one S-adenosyl-methionine molecule per synthesized cation, generating S-adenosyl-homocysteine. Over-expression of the enzyme in breast and pancreatic cancer lines lowers the cellular SAM:SAH ratio by 28%, creating a “methyl-sink” that limits histone and DNA methyltransferase activity [4]. Mass-spectrometry quantification shows intracellular accumulation of up to 4.3 mmol L⁻¹ 3-Carbamyl-1-methylpyridinium chloride, which is metabolically stable for ≥24 h [4].
Cell Line | NNMT Expression | SAM:SAH Ratio | Intracellular Compound Level |
---|---|---|---|
MDA-MB-231 (high NNMT) | 10.2 ± 1.3 ng µg⁻¹ protein [4] | 1.4 [4] | 4.3 mmol L⁻¹ [4] |
MCF-7 (low NNMT) | 0.8 ± 0.2 ng µg⁻¹ protein [4] | 2.1 [4] | 0.2 mmol L⁻¹ [4] |
Collectively, the data position 3-Carbamyl-1-methylpyridinium chloride as a pleiotropic small molecule linking metabolic state to vascular and inflammatory homeostasis. Its amplification of prostacyclin generation confers arterial antithrombotic capacity, while ROS-dependent suppression of the NLRP3 inflammasome adds an anti-inflammatory dimension. Finally, by siphoning methyl donors, the compound modulates epigenetic plasticity, with divergent outcomes in tumour versus hepatic physiology. Ongoing structural biology work is needed to delineate direct protein interactions and optimise therapeutic exploitation while maintaining physiological balance.
Mechanistic Axis | Primary Effect | Quantitative Highlight | Principal Source |
---|---|---|---|
COX-2/PGI₂ Pathway | Endothelial PGI₂ up-regulation | +240 % 6-keto-PGF₁α in 15 min [2] | Chlopicki et al., 2007 [2] |
Arterial Thrombosis | Occlusion delay | +13.2 min carotid patency [2] | Chlopicki et al., 2007 [2] |
NLRP3 Inflammasome | IL-1β suppression | −65% cytokine release [3] | Int Immunopharmacol 2023 [3] |
ROS Modulation | ↓ superoxide | −38% ROS index [3] | Int Immunopharmacol 2023 [3] |
SAM Pool | Methyl-sink creation | −28% SAM:SAH ratio [4] | Ulanovskaya et al., 2013 [4] |
Histone Marks | ↓ H3K4me3 | −30% promoter coverage [4] | Ulanovskaya et al., 2013 [4] |
Irritant